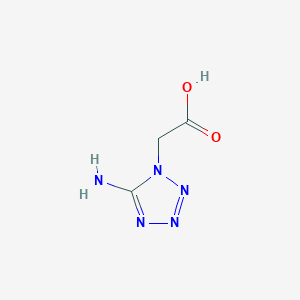

(5-amino-1H-tetrazol-1-yl)acetic acid

Description

Significance of Tetrazole-Containing Scaffolds in Advanced Materials and Bioactive Compound Research

The tetrazole ring, the core component of (5-amino-1H-tetrazol-1-yl)acetic acid, is a privileged scaffold in both materials science and medicinal chemistry. beilstein-journals.orgresearchgate.net Although not found in nature, synthetic tetrazole derivatives exhibit a wide array of functionalities. lifechemicals.com

In medicinal chemistry, the tetrazole group is widely recognized as a metabolically stable bioisostere of the carboxylic acid group. beilstein-journals.orglifechemicals.comnih.gov This substitution can improve a drug candidate's lipophilicity, metabolic stability, and potency. beilstein-journals.orgnih.gov Consequently, the tetrazole moiety is a key component in over 20 FDA-approved drugs, which span a broad range of therapeutic areas including antihypertensive (e.g., Losartan), antibacterial (e.g., Cefotiam), anticancer, and antiviral applications. beilstein-journals.orglifechemicals.comnih.gov

In the realm of advanced materials, the high nitrogen content and thermal stability of tetrazoles make them suitable for the development of high-energy-density materials, such as propellants and explosives. numberanalytics.comnih.gov The nitrogen atoms in the tetrazole ring are also excellent coordinating ligands for metal ions. This property is exploited in the construction of functional metal-organic frameworks (MOFs) for applications like gas storage, including the capture of carbon dioxide. lifechemicals.com Furthermore, synthetic polymers incorporating tetrazole fragments are being investigated as highly prospective advanced materials. lifechemicals.com The tetrazole motif has also been explored as a novel anchoring group for organic chromophores in dye-sensitized solar cells, demonstrating its versatility in energy applications. acs.org

| Field of Application | Specific Use of Tetrazole Scaffolds |

| Medicinal Chemistry | Bioisosteres of carboxylic acids, cis-amide bond surrogates, components of antibacterial, antihypertensive, and anticancer drugs. beilstein-journals.orglifechemicals.com |

| Materials Science | High-energy-density materials, ligands for metal-organic frameworks (gas storage), components of advanced polymers. lifechemicals.comnumberanalytics.comresearchgate.net |

| Agriculture | Plant growth regulators. lifechemicals.com |

| Coordination Chemistry | Multidentate ligands with multiple coordination modes. researchgate.net |

| Organic Synthesis | Intermediates for the synthesis of other heterocyclic compounds. researchgate.netbohrium.com |

Table 2: Applications of Tetrazole-Containing Scaffolds in Research and Industry.

Historical Context of Tetrazole Synthesis and Functionalization Relevant to this compound

The history of tetrazole chemistry dates back to the late 19th and early 20th centuries. numberanalytics.com The first synthesis of a tetrazole derivative was reported in 1885 by Swedish chemist J.A. Bladin. nih.gov Early synthetic methods often involved the reaction of hydrazoic acid with nitriles, which were limited by harsh reaction conditions and the hazardous nature of hydrazoic acid. numberanalytics.com

Over the years, synthetic methodologies have evolved significantly. The most common route to 5-substituted tetrazoles, a class that includes the parent scaffold of this compound, is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. nih.govrsc.org Modern approaches often use safer azide sources like sodium azide or organometallic azides, and employ various catalysts, including Lewis acids, to facilitate the reaction. numberanalytics.comresearchgate.netbohrium.com Other synthetic strategies include cycloaddition reactions between azides and alkynes or alkenes. numberanalytics.com

The functionalization of the tetrazole ring itself presents a chemical challenge, as reactions can lead to the formation of 1,5- and 2,5-disubstituted isomers, and achieving high regioselectivity is a primary research focus. researchgate.netbohrium.com Recent advancements in tetrazole synthesis and functionalization include the development of novel catalysts, the use of microwave-assisted synthesis for faster and more efficient reactions, and the application of multicomponent reactions (MCRs). numberanalytics.comnih.govbohrium.com MCRs, such as the Ugi and Passerini reactions, allow for the construction of complex, drug-like molecules containing the tetrazole moiety from simple starting materials in a single step. beilstein-journals.orgnih.govbeilstein-archives.org

Research Trajectories for this compound within Nitrogen-Rich Heterocyclic Chemistry

Nitrogen-containing heterocycles are a cornerstone of modern medicinal and materials chemistry, with over 75% of FDA-approved drugs containing such scaffolds. nih.gov Within this broad field, nitrogen-rich heterocycles like tetrazoles are receiving ever-increasing attention. nih.govnih.gov

Current research trajectories for compounds like this compound are focused on leveraging its unique combination of functional groups. As a bifunctional molecule, it serves as a versatile building block in organic synthesis. researchgate.net The amino group can be a nucleophile in reactions like the Mannich or Biginelli multicomponent reactions, while the tetrazole ring itself can participate in various cycloaddition and functionalization reactions. researchgate.net

A significant trend is the incorporation of such tetrazole-based building blocks into complex molecular scaffolds through multicomponent reactions. nih.govbeilstein-archives.org This strategy aims to rapidly generate libraries of novel compounds for screening in drug discovery programs. nih.gov The goal is to explore new chemical space and identify molecules with improved pharmacological properties. researchgate.netnih.gov

In materials science, the focus is on utilizing the high nitrogen content and coordinating ability of the tetrazole ring. nih.gov Research is ongoing in the development of new energetic materials and functional polymers. The presence of the amino and carboxylic acid groups in this compound offers additional sites for polymerization or for grafting onto surfaces, opening avenues for the creation of novel functional materials with tailored properties. acs.org The broader field of nitrogen heterocyclic chemistry continues to expand, with ongoing efforts to develop novel synthetic methodologies that are more efficient, sustainable, and allow for precise control over molecular architecture. forumias.comrsc.org

Structure

3D Structure

Propriétés

IUPAC Name |

2-(5-aminotetrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O2/c4-3-5-6-7-8(3)1-2(9)10/h1H2,(H,9,10)(H2,4,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQDUSMMXXCYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N1C(=NN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340748 | |

| Record name | (5-amino-1H-tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21743-62-4 | |

| Record name | (5-amino-1H-tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 1h Tetrazol 1 Yl Acetic Acid and Its Analogues

Established Synthetic Pathways for the Tetrazole Ring System

The construction of the tetrazole ring is a cornerstone in the synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid. Several established methods are utilized, primarily involving cycloaddition reactions and the alkylation of pre-formed tetrazole precursors.

[3+2] Cycloaddition Reactions in Tetrazole Synthesis

The [3+2] cycloaddition reaction between an azide (B81097) and a nitrile is the most prevalent and efficient method for constructing the 5-substituted 1H-tetrazole ring system. mdpi.com This reaction involves the 1,3-dipolar cycloaddition of an azide ion with a nitrile to form the stable tetrazole ring.

A key precursor for the target molecule is 5-aminotetrazole (B145819), which can be synthesized via the [3+2] cycloaddition of hydrazoic acid with cyanamide (B42294). wikipedia.org To circumvent the hazards associated with the direct handling of highly volatile and explosive hydrazoic acid, it is often generated in situ from sodium azide and an acid, such as hydrochloric acid. wikipedia.org An alternative approach involves the reaction of cyanogen (B1215507) azide with primary amines, which proceeds through an imidoyl azide intermediate that subsequently cyclizes to form 1-substituted 5-aminotetrazoles in good yields. organic-chemistry.org This method is advantageous due to its mild reaction conditions and straightforward purification process. organic-chemistry.org

Alkylation of Pre-formed Tetrazole Precursors

A common and direct route to this compound involves the N-alkylation of a pre-formed 5-aminotetrazole ring. This nucleophilic substitution reaction typically employs a haloacetic acid derivative, such as ethyl chloroacetate, as the alkylating agent. The reaction is generally carried out in the presence of a base to deprotonate the tetrazole ring, enhancing its nucleophilicity.

The alkylation of 5-aminotetrazole can result in a mixture of N-1 and N-2 isomers. mdpi.com The regioselectivity of the alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, and the counterion of the tetrazolate salt. For instance, the reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of potassium carbonate yields a mixture of the 1,5- and 2,5-disubstituted regioisomers. mdpi.com Careful control of reaction conditions is therefore crucial to selectively obtain the desired N-1 substituted product, this compound.

Novel and Efficient Synthetic Routes for Tetrazole Acetic Acid Derivatives

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of tetrazole derivatives. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy. For example, a bismuth-nitrate-promoted three-component synthesis of 1-substituted 5-aminotetrazoles has been developed, offering good yields and short reaction times under microwave heating. acs.org Another innovative approach is the one-pot synthesis of 5-amino-1-aryltetrazoles directly from 1-aryltetrazoles through a sequence of ring-opening, azidation, and intramolecular cyclization. researchgate.net

For the synthesis of tetrazole acetic acid derivatives specifically, a process for producing 1H-tetrazole-1-acetic acid and its esters involves the reaction of a glycine (B1666218) ester salt, an orthocarboxylic acid ester, and trimethylsilyl (B98337) azide. researchgate.net This method provides high yields and avoids the use of more hazardous reagents.

Functional Group Interconversions Involving the Acetic Acid Moiety of this compound

The carboxylic acid group of this compound is a versatile functional handle that can be converted into a variety of other functional groups, such as esters and amides. These transformations are crucial for creating a diverse range of analogues for structure-activity relationship studies.

Standard esterification procedures can be applied to convert the carboxylic acid to its corresponding esters. This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, or by using coupling reagents. For example, the esterification of amino acids is commonly performed using reagents like thionyl chloride in an alcohol solvent or by employing triphosgene. researchgate.net

Amide bond formation is another key transformation. This is typically accomplished by activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. rsc.org A wide array of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP), can also be used to facilitate the direct coupling of the carboxylic acid with an amine, often providing excellent yields under mild conditions. nih.gov A novel approach utilizes N-2,4-dinitrophenyltetrazoles as latent active esters, which upon activation, generate an HOBt-type active ester for amide bond synthesis without the need for external coupling agents. nih.gov

| Starting Functional Group | Target Functional Group | Typical Reagents |

|---|---|---|

| Carboxylic Acid | Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Carboxylic Acid | Amide | Amine, Coupling Reagent (e.g., EDC, HOBt) |

| Carboxylic Acid | Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) |

Derivatization Strategies at the Amino Group of this compound

The exocyclic amino group at the 5-position of the tetrazole ring offers another site for structural modification, allowing for the synthesis of a wide array of derivatives. Common derivatization strategies include acylation and the formation of Schiff bases.

Acylation of the 5-amino group can be readily achieved by reacting the parent compound with acyl chlorides or anhydrides, often in the presence of a base to scavenge the acid byproduct. This leads to the formation of N-acyl-5-aminotetrazole derivatives. For instance, N-(5-amino-1H-tetrazol-1-yl)formamide has been synthesized by reacting diaminotetrazole with formic acid. nih.gov

The formation of Schiff bases, or imines, is another common derivatization route. This involves the condensation of the primary amino group with an aldehyde or a ketone, typically under acidic catalysis. A variety of 5-aminotetrazole Schiff bases have been prepared by condensing 5-aminotetrazole with different aromatic aldehydes, such as o-vanillin, 3-hydroxybenzaldehyde, and benzaldehyde, in refluxing ethanol (B145695) with a catalytic amount of glacial acetic acid. ajol.info

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Acylation | Acyl chloride or Anhydride, Base | N-Acyl-5-aminotetrazole |

| Schiff Base Formation | Aldehyde or Ketone, Acid Catalyst | N-Alkylidene/Arylidene-5-aminotetrazole |

Catalysis and Reaction Optimization in the Synthesis of this compound Derivatives

The efficiency and selectivity of the synthetic routes to this compound and its analogues can be significantly enhanced through the use of catalysts and the optimization of reaction conditions.

In the context of [3+2] cycloaddition reactions for tetrazole synthesis, a variety of catalysts have been explored. These include both homogeneous and heterogeneous systems. For example, a cobalt(II) complex has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to nitriles under homogeneous conditions. ajol.info Nanomaterial-based catalysts, such as copper oxide nanoparticles, have also been employed to promote these reactions, often under microwave irradiation to accelerate the synthesis. wikipedia.org

Optimization of reaction parameters such as solvent, temperature, reaction time, and catalyst loading is crucial for maximizing the yield and purity of the desired product. For instance, in the cobalt-catalyzed synthesis of 5-substituted 1H-tetrazoles, a solvent screening revealed that dimethyl sulfoxide (B87167) (DMSO) provided the highest yield compared to other solvents like methanol, toluene, acetonitrile, and dimethylformamide (DMF). ajol.info Similarly, the optimization of N-alkylation reactions often involves a careful selection of the base and solvent to control the regioselectivity and improve the yield. In the N-alkylation of pyrazoles, for example, the choice of catalyst and reaction conditions can lead to highly regioselective N1-alkylation. researchgate.net

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Catalyst | Co(II) complex, CuO nanoparticles | Increases reaction rate and yield |

| Solvent | DMSO, DMF | Can significantly influence yield and selectivity |

| Temperature | 110-130 °C | Higher temperatures can increase reaction rate but may also lead to decomposition |

| Reaction Time | 10-12 hours | Prolonged reaction times can sometimes lead to decreased yields due to product decomposition |

Structural Characterization and Spectroscopic Analysis of 5 Amino 1h Tetrazol 1 Yl Acetic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

A suite of spectroscopic methods is employed to probe the intricate structural details of these tetrazole compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.

¹H and ¹³C NMR Spectroscopy: While specific experimental ¹H and ¹³C NMR data for (5-amino-1H-tetrazol-1-yl)acetic acid are not readily available in the cited literature, data for closely related derivatives provide valuable insights. For instance, in 5-arylamino-1H-tetrazoles, the chemical shift of the C5 carbon of the tetrazole ring typically appears in the range of δ = 155-157 ppm. researchgate.net The protons of the acetic acid moiety (-CH₂COOH) would be expected to exhibit characteristic signals, with the methylene (B1212753) protons likely appearing as a singlet and the carboxylic acid proton showing a broad signal at a downfield chemical shift, the position of which is dependent on the solvent and concentration. For comparison, in 2-(1H-tetrazol-1-yl)acetic acid monohydrate, the methylene protons are observed, and their chemical environment is influenced by the neighboring tetrazole ring and carboxylic acid group.

In the ¹H NMR spectrum of N-(5-Amino-1H-tetrazol-1-yl)formamide, signals are observed at 11.71 (1H, s), 8.34 (1H, s), and 7.02 (2H, s) in DMSO-d₆, corresponding to the various protons in the molecule. nih.gov For (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol, the methyl group on the tetrazole ring gives a singlet at 3.96 ppm in D₂O. mdpi.com The ¹³C NMR spectrum of this compound shows the quaternary carbon of the tetrazole ring at 153.32 ppm. mdpi.com This information allows for the prediction of the approximate spectral regions for the signals of this compound.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below based on the analysis of related compounds.

| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| -CH₂- | ~4.5 - 5.5 | ~45 - 55 |

| -COOH | >10 (broad) | ~170 - 175 |

| C5 (tetrazole) | - | ~155 - 160 |

| -NH₂ | ~7.0 - 8.0 (broad) | - |

¹⁴N and ¹⁵N NMR Spectroscopy: Nitrogen NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within the tetrazole ring and the amino group. While ¹⁴N NMR is often hampered by broad signals due to its quadrupolar moment, ¹⁵N NMR, despite its lower sensitivity, offers sharper signals and a wide chemical shift range, making it highly informative. rsc.orgresearchgate.net

For energetic derivatives of tetrazoles, multinuclear NMR including ¹⁵N has been used for comprehensive characterization. rsc.org In studies of 1-amino-tetrazol-5-one, ¹⁵N NMR spectra were crucial in determining the electronic structure of the molecule and its salts. researchgate.net The chemical shifts of the nitrogen atoms in the tetrazole ring are sensitive to the position of substituents and the tautomeric form present. For this compound, one would expect distinct signals for the four nitrogen atoms of the tetrazole ring and the nitrogen of the exocyclic amino group. The exact chemical shifts would be influenced by the electronic effects of the amino and acetic acid substituents.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing the bonding framework of molecules.

The IR spectrum of 5-amino-1H-tetrazole shows characteristic bands for the N-H stretching of the amino group, as well as ring vibrations of the tetrazole moiety. spectrabase.com For this compound, the IR spectrum would be expected to display additional strong absorptions corresponding to the carboxylic acid group, namely the O-H stretching band (broad, ~2500-3300 cm⁻¹) and the C=O stretching band (~1700-1750 cm⁻¹).

The vibrational frequencies of the tetrazole ring are also characteristic. In general, tetrazole derivatives exhibit ring stretching vibrations in the 1000-1600 cm⁻¹ region. The position and intensity of these bands can provide information about the substitution pattern on the ring. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a valuable complementary technique for observing the vibrations of the tetrazole ring.

A table of expected characteristic vibrational frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Amino Group) | Stretching | 3100-3500 |

| C=O (Carboxylic Acid) | Stretching | 1700-1750 |

| N-H (Amino Group) | Bending | 1590-1650 |

| Tetrazole Ring | Stretching | 1000-1600 |

| C-N | Stretching | 1250-1350 |

| C-O | Stretching | 1210-1320 |

| O-H (Carboxylic Acid) | Bending | 1395-1440 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. The PubChem entry for this compound lists a molecular weight of 143.11 g/mol . nih.gov

The fragmentation of tetrazole derivatives under electron impact (EI) or electrospray ionization (ESI) can be complex. A common fragmentation pathway for tetrazoles involves the loss of a molecule of nitrogen (N₂). For this compound, fragmentation would also be expected to occur at the acetic acid side chain. Key fragmentation pathways could include the loss of water (H₂O), carbon monoxide (CO), or the entire carboxylic acid group (-COOH).

A plausible fragmentation pattern for the [M+H]⁺ ion of this compound in ESI-MS could involve the following steps:

Loss of H₂O from the carboxylic acid group.

Loss of CO after the initial loss of water.

Decarboxylation (loss of CO₂).

Loss of N₂ from the tetrazole ring.

The fragmentation of the parent compound, 5-aminotetrazole (B145819), has been studied and is known to produce cyanamide (B42294) (NH₂CN) and hydrazoic acid (HN₃) upon thermal decomposition, which can provide clues to its mass spectrometric fragmentation. unl.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound has not been reported in the reviewed literature, the crystal structures of several closely related compounds have been determined. For instance, the crystal structure of anhydrous 5-aminotetrazole has been determined to be orthorhombic, with the molecule being planar. rsc.orgresearchgate.net The crystal structure of N-(5-amino-1H-tetrazol-1-yl)formamide reveals that the aminotetrazole group is essentially planar. nih.gov

Of particular relevance is the crystal structure of the isomeric compound, 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. In this molecule, the tetrazole ring is essentially planar, and the carboxyl group is inclined at a dihedral angle of 82.25(14)° to the ring. nih.gov The crystal packing is characterized by a network of O-H···N, N-H···O, and N-H···N hydrogen bonds. nih.gov It is highly probable that this compound would also exhibit a planar tetrazole ring and extensive hydrogen bonding in the solid state, involving the amino group, the carboxylic acid, and the nitrogen atoms of the tetrazole ring.

The crystal structure of 1-vinyl-5-amino-1H-tetrazole also shows a planar tetrazole ring with the amino group lying in the plane of the ring. researchgate.net This planarity is attributed to conjugation between the amino group and the tetrazole ring.

| Compound | Crystal System | Space Group | Key Structural Features |

| Anhydrous 5-aminotetrazole | Orthorhombic | P2₁2₁2₁ | Planar molecule rsc.orgresearchgate.net |

| N-(5-Amino-1H-tetrazol-1-yl)formamide | Orthorhombic | P2₁2₁2₁ | Planar aminotetrazole group nih.gov |

| 2-(5-Amino-2H-tetrazol-2-yl)acetic acid | Monoclinic | P2₁/c | Planar tetrazole ring, extensive hydrogen bonding nih.gov |

| 1-Vinyl-5-amino-1H-tetrazole | Monoclinic | P2₁/n | Planar tetrazole ring, amino group in plane researchgate.net |

Conformational Analysis and Tautomerism Studies of Tetrazole Systems

Tautomerism is a key feature of many heterocyclic compounds, including tetrazoles. For 5-aminotetrazole, several tautomeric forms are possible, including amino-imino and 1H-2H tautomerism of the tetrazole ring.

Theoretical studies on 5-aminotetrazole have investigated the relative stabilities of its various tautomers. nih.gov In the gas phase, the 2H-5-amino-tetrazole tautomer is predicted to be the most stable. nih.gov However, in the solid state, the 1H-tautomer is often the predominant form for 5-substituted tetrazoles. researchgate.net The presence of the acetic acid substituent at the N1 position in this compound fixes the position of the substituent and prevents 1H-2H tautomerism of the ring itself.

However, amino-imino tautomerism is still a possibility for the exocyclic amino group. The equilibrium between the 5-amino and the 5-imino tautomers can be influenced by factors such as the solvent and the electronic nature of other substituents on the tetrazole ring. The predominant existence of the amino form in many 5-aminotetrazole derivatives suggests that this is likely the more stable tautomer for this compound as well.

Conformational analysis of the acetic acid side chain is also an important consideration. Rotation around the N-CH₂ and CH₂-COOH single bonds will give rise to different conformers. The relative energies of these conformers will be determined by steric and electronic interactions between the acetic acid group and the tetrazole ring. Theoretical calculations can be employed to determine the most stable conformations and the energy barriers to rotation.

Exploration of 5 Amino 1h Tetrazol 1 Yl Acetic Acid in Energetic Materials Science

Design Principles for Nitrogen-Rich Energetic Compounds Incorporating Tetrazole Moieties

The design of new energetic materials based on tetrazole moieties is guided by several key principles aimed at maximizing performance while maintaining stability. The primary goal is to achieve a high density, a positive heat of formation, and an optimal oxygen balance, which collectively contribute to high detonation velocity and pressure.

Introduction of Energetic Groups: To enhance detonation performance, energetic functional groups, often referred to as "explosophores," are introduced into the molecular structure. These groups typically improve the oxygen balance of the compound, which is a measure of the degree to which an explosive can oxidize its own carbon and hydrogen atoms to carbon monoxide, carbon dioxide, and water. Common energetic groups incorporated into tetrazole-based compounds include:

Nitro groups (-NO₂): These are highly effective at improving oxygen balance and increasing the density of the material.

Nitramino groups (-NHNO₂): These groups also significantly enhance energetic properties.

Azido (B1232118) groups (-N₃): These contribute to a high nitrogen content and a large positive heat of formation.

Molecular Symmetry and Hydrogen Bonding: The stability of energetic compounds is of paramount importance for their safe handling and application. Symmetrical molecular structures are often sought after as they can lead to more efficient crystal packing and higher densities. Furthermore, the presence of functional groups capable of forming extensive intermolecular hydrogen bond networks, such as amino (-NH₂) groups, can significantly enhance the thermal stability of the material by holding the molecules together more tightly in the crystal lattice.

Formation of Energetic Salts: Another design strategy involves the formation of energetic salts. This is achieved by combining a nitrogen-rich anionic component (like a deprotonated tetrazole derivative) with a nitrogen-rich cationic component (such as ammonium, hydrazinium, or guanidinium). This approach can lead to compounds with high densities, good thermal stability, and impressive energetic performance.

Synthetic Approaches for Energetic Derivatives of (5-amino-1H-tetrazol-1-yl)acetic acid

The synthesis of energetic derivatives from this compound involves leveraging the reactivity of both the amino group on the tetrazole ring and the carboxylic acid group. A key strategy is the transformation of the amino group into a more energetic functionality, such as a nitroimino group.

A documented synthetic pathway involves the nitration of 2-(5-aminotetrazol-1-yl)acetic acid to produce 2-(5-nitroiminotetrazol-1-yl)acetic acid. rsc.orgresearchgate.net This conversion significantly enhances the energetic properties of the parent molecule. The precursor, 2-(5-aminotetrazol-1-yl)acetic acid, can be prepared through different routes. One method involves the reaction of sodium 5-aminotetrazolate with 2-chloroacetic acid. rsc.orgresearchgate.net An alternative route starts with the reaction of ethyl aminoacetate hydrochloride, sodium hydroxide, and cyanogen (B1215507) azide (B81097) to yield ethyl 2-(5-aminotetrazol-1-yl)acetate, which can then be hydrolyzed to the corresponding carboxylic acid. rsc.orgresearchgate.net

The key energetic derivative, 2-(5-nitroiminotetrazol-1-yl)acetic acid, is synthesized by treating 2-(5-aminotetrazol-1-yl)acetic acid with 100% nitric acid. rsc.orgresearchgate.net This resulting compound, featuring both a nitroimino group and a carboxylic acid group, can then be used to form a variety of energetic salts with nitrogen-rich cations. rsc.orgresearchgate.net

General synthetic strategies that have been applied to other aminotetrazoles could potentially be adapted for this compound. For instance, diazotization of the amino group can yield a highly reactive diazonium salt. sciencemadness.org This intermediate can then undergo various substitution reactions, such as a Sandmeyer-type reaction, to introduce other energetic functionalities like nitro or azido groups. sciencemadness.org

Theoretical Calculations of Energetic Properties for Tetrazole-Based Systems

Theoretical calculations, particularly those employing density functional theory (DFT), are indispensable tools in the field of energetic materials science. They allow for the prediction of key energetic properties of novel compounds before their synthesis, saving significant time and resources. These calculations provide valuable insights into the potential performance and stability of designed molecules.

For tetrazole-based systems, DFT methods are commonly used to calculate several critical parameters:

Heat of Formation (ΔHf): This is a measure of the energy stored in a molecule. A high positive heat of formation is desirable for energetic materials as it contributes to a greater energy release upon decomposition.

Density (ρ): Density is a crucial factor influencing detonation performance. Higher density generally leads to higher detonation velocity and pressure.

Detonation Velocity (VD): This is the speed at which the detonation wave travels through the explosive. It is a primary indicator of performance.

Detonation Pressure (P): This represents the pressure at the detonation front and is another key performance metric.

Studies have shown that the introduction of different functional groups has a predictable effect on the calculated energetic properties of tetrazole derivatives. For example, the introduction of nitro (-NO₂) and nitramino (-NHNO₂) groups generally leads to a significant increase in calculated detonation velocity and pressure. The table below summarizes the calculated energetic properties for a selection of tetrazole-based compounds, illustrating the impact of different functional groups.

| Compound | Calculated Density (g cm⁻³) | Calculated Heat of Formation (kJ mol⁻¹) | Calculated Detonation Velocity (m s⁻¹) | Calculated Detonation Pressure (GPa) |

|---|---|---|---|---|

| Hydroxylammonium salt of a furazan-functionalized tetrazole | 1.84 | N/A | 9323 | 38.3 |

| Hydrazinium salt of a furazan-functionalized tetrazole | 1.74 | N/A | 9094 | 32.2 |

| Dihydrazinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | N/A | N/A | 9822 | N/A |

| 5,5'-Azo-bis(1-N-oxidotetrazole) | N/A | N/A | N/A | N/A |

Data sourced from references rsc.orgnih.gov. N/A indicates data not available in the provided sources.

Structure-Performance Relationships in Tetrazole-Based Energetic Materials

The relationship between the molecular structure of a tetrazole-based compound and its energetic performance and stability is a critical area of study. Understanding these relationships allows for the rational design of new materials with tailored properties.

Balance Between Performance and Sensitivity: A crucial aspect of designing energetic materials is managing the trade-off between performance and sensitivity to external stimuli such as impact and friction. Often, modifications that increase energetic performance, such as the introduction of multiple nitro groups, also increase sensitivity, making the material more hazardous to handle. Therefore, a key challenge is to find a molecular structure that provides a good balance, achieving high performance while maintaining a low sensitivity. The formation of salts is one strategy employed to modulate this balance, as the ionic interactions can enhance stability. For example, energetic salts based on 2-(5-nitroiminotetrazol-1-yl)acetic acid were found to be insensitive to impact. rsc.orgresearchgate.net

Role of Intermolecular Interactions: The forces between molecules in the crystal lattice, such as hydrogen bonding and π-π stacking, are critical for stability. Designing molecules that can form extensive networks of these interactions can significantly raise the decomposition temperature and reduce sensitivity. Amino groups are particularly effective in promoting hydrogen bonding.

Coordination Chemistry and Ligand Properties of 5 Amino 1h Tetrazol 1 Yl Acetic Acid

Chelation Modes and Coordination Geometries in Tetrazole-Carboxylate Complexes

The versatility of (5-amino-1H-tetrazol-1-yl)acetic acid as a ligand stems from the presence of multiple potential donor sites: the four nitrogen atoms of the tetrazole ring, the exocyclic amino group, and the two oxygen atoms of the carboxylate group. This functionality allows for a variety of chelation and bridging modes, which in turn dictates the final geometry and dimensionality of the resulting metal complex.

The carboxylate group can coordinate to a metal center in several ways: as a monodentate ligand, a bidentate chelating ligand (binding to a single metal ion), or as a bidentate bridging ligand (linking two different metal ions). Simultaneously, the nitrogen atoms of the tetrazole ring can act as donors, connecting to adjacent metal centers. The combination of these functionalities allows the ligand to form stable, multidimensional coordination polymers. cabidigitallibrary.orgmdpi.com While the exocyclic amino group can participate in hydrogen bonding to stabilize the crystal structure, it is less commonly involved in direct metal coordination compared to the tetrazole ring nitrogens and the carboxylate oxygens.

The specific coordination mode adopted often depends on factors such as the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, temperature, solvent), and the presence of any auxiliary ligands. scielo.br These varied binding possibilities give rise to a range of coordination geometries around the metal center, most commonly distorted octahedral or tetrahedral arrangements. mdpi.comscielo.br

| Coordination Site | Mode | Description |

|---|---|---|

| Carboxylate Group (-COOH) | Monodentate | One oxygen atom coordinates to a single metal center. |

| Bidentate Chelate | Both oxygen atoms coordinate to the same metal center, forming a chelate ring. | |

| Bidentate Bridge | Each oxygen atom coordinates to a different metal center, linking them. | |

| Tetrazole Ring (-CN4H) | Monodentate | A single nitrogen atom (typically N2, N3, or N4) coordinates to a metal center. |

| Bridging | Two different nitrogen atoms of the same ring coordinate to two different metal centers. | |

| Combined Functionality | Bridging (Tetrazole-Carboxylate) | The tetrazole nitrogen and a carboxylate oxygen from the same ligand coordinate to different metal centers, creating extended networks. mdpi.com |

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the self-assembly of the ligand with a suitable metal salt in solution. Hydrothermal and solvothermal methods are commonly employed, as they facilitate the crystallization of the resulting coordination polymers. mdpi.comscielo.br In a typical procedure, the ligand and a metal salt (e.g., nitrate, chloride, or acetate (B1210297) salts of transition metals or lanthanides) are dissolved in a solvent or a mixture of solvents, such as water and ethanol (B145695). The solution is then sealed in a reaction vessel and heated for a period, followed by slow cooling to promote the growth of single crystals. scielo.br Room-temperature slow evaporation is another effective method for obtaining crystalline products.

Characterization of the resulting complexes is crucial to determine their structure and properties. The primary techniques include:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. A shift in the characteristic vibrational frequencies of the carboxylate (C=O) and tetrazole (C=N, N-N) groups upon complexation provides evidence of binding.

Elemental Analysis: This technique verifies the empirical formula of the synthesized complex by determining the mass percentages of carbon, hydrogen, and nitrogen.

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the complexes and to identify the loss of solvent molecules or the decomposition temperature of the framework.

| Aspect | Details |

|---|---|

| Synthesis Method | Hydrothermal reaction of the ligand with a metal salt (e.g., CoCl2 or NiCl2) in an aqueous solution, often with an auxiliary ligand like pyridine. scielo.br |

| Reaction Conditions | Sealed vessel, heated to temperatures typically between 100-180 °C for 24-72 hours, followed by slow cooling. scielo.br |

| Primary Structural Analysis | Single-Crystal X-ray Diffraction to determine the crystal structure and coordination environment. mdpi.com |

| Spectroscopic Characterization | FT-IR spectroscopy to observe shifts in C=O and C=N stretching frequencies, confirming coordination. scielo.br |

| Compositional Analysis | Elemental Analysis (CHN) to confirm the chemical formula. |

Role as a Bifunctional Ligand in Supramolecular Assembly and Coordination Architectures

The dual functionality of the tetrazole and carboxylate groups makes this compound an excellent building block for creating coordination architectures with higher dimensionality. scielo.br By acting as a bridge between metal centers, the ligand can propagate a network structure in one, two, or three dimensions. For example, a ligand might link two metal ions through its tetrazole ring to form a 1D chain, and these chains could then be further connected into a 2D layer or 3D framework by the carboxylate groups coordinating to other metal centers. rsc.orgmdpi.com

Investigation of Catalytic Applications of this compound Coordination Compounds

Coordination complexes derived from tetrazole ligands are recognized for their potential applications in catalysis. rsc.org While specific studies on the catalytic activity of complexes derived from this compound are not widely reported, research on analogous tetrazole-carboxylate systems demonstrates their promise. For instance, Co(II) and Ni(II) complexes based on a bifunctional tetrazole-carboxylate ligand have been shown to be active catalysts for the oxidation of 2,6-di-tert-butylphenol (B90309) (DBP). scielo.brresearchgate.net

In these studies, the metal complexes served as efficient catalysts, promoting high conversion of the substrate with good selectivity towards the desired product, 3,3',5,5'-tetra-tert-butyldiphenoquinone (B149682) (DPQ). researchgate.net The catalytic activity is attributed to the coordinated metal centers, whose environment is finely tuned by the ligand. scielo.br The results indicate that the coordination environment plays a crucial role in the catalytic performance. scielo.br These findings strongly suggest that complexes of this compound could exhibit similar catalytic activities, presenting a promising avenue for future research in the development of novel, heterogeneous catalysts for organic transformations.

| Catalyst | Reaction Time (h) | Conversion (%) | Selectivity for DPQ (%) |

|---|---|---|---|

| Co(II) Complex | 12 | 98.3 | 97.5 |

| Ni(II) Complex | 12 | 96.5 | 97.2 |

Research on the Biological Activities of 5 Amino 1h Tetrazol 1 Yl Acetic Acid and Its Derivatives Non Clinical Focus

Mechanistic Investigations of Biochemical Interactions

The biological activities of tetrazole derivatives are underpinned by their ability to interact with a variety of biomolecules. Mechanistic studies, including enzyme inhibition assays and molecular modeling, have been pivotal in elucidating these interactions.

Enzyme Inhibition Studies (e.g., JumonjiC domain-containing histone demethylases)

Derivatives of tetrazole have been identified as inhibitors of several key enzyme families. A notable example is their activity against JumonjiC (JmjC) domain-containing histone demethylases, which are crucial in epigenetic regulation.

One study identified 2-(1H-tetrazol-5-yl)acetohydrazide, a structure closely related to (5-amino-1H-tetrazol-1-yl)acetic acid, as a novel, fragment-like inhibitor of the histone demethylase KDM4A (also known as JMJD2A). nih.gov This compound demonstrated inhibitory activity with an IC50 value of 2.4 μM in an antibody-based assay and 46.6 μM in a formaldehyde (B43269) dehydrogenase-coupled assay. nih.govresearchgate.net The tetrazole group acts as a "warhead," playing a critical role in the enzyme inhibition. nih.gov

Structural and mechanistic studies suggest that these tetrazolylhydrazide inhibitors function as competitors of the natural cofactor, 2-oxoglutarate. nih.gov They are believed to chelate the iron(II) ion within the enzyme's active site, a mechanism essential for their inhibitory effect. researchgate.netnih.gov This discovery marked the first instance of a tetrazole group being utilized as an active component for inhibiting JMJD demethylases. nih.gov

Beyond histone demethylases, other tetrazole derivatives have shown inhibitory activity against bacterial enzymes. Novel imide-tetrazoles have been found to inhibit Staphylococcus aureus DNA topoisomerase IV and DNA gyrase, with minimum inhibitory concentration (MIC) values as low as 0.8–3.2 μg/mL against certain bacterial strains. nih.gov

Protein Binding Assays and Molecular Recognition

Molecular docking and other protein binding studies have provided significant insights into how tetrazole derivatives interact with their protein targets. These studies reveal specific binding modes and key molecular interactions that are crucial for their biological effects.

For instance, molecular dynamics simulations have been used to analyze the binding of 1-substituted 1H-tetrazole derivatives to Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme in cancer pathways. These studies help in understanding the stability of the ligand-protein complex and have identified potent PRMT1 inhibitors. nih.gov Similarly, docking analyses of tetrazole-linked benzochromene derivatives with the ATP binding site of P-glycoprotein have been conducted to predict their potential as multi-drug resistance modulators in cancer therapy. nih.gov

In the context of antimicrobial activity, docking studies of benzimidazole-tetrazole derivatives with the sterol 14-alpha demethylase (CYP51) of Candida albicans have shown that the tetrazole core interacts with the heme structure in the active site, explaining its antifungal mechanism. ajgreenchem.com Other studies have shown that N-ribofuranosyl tetrazole derivatives exhibit high binding energies with the DNA polymerase sliding clamp of E. coli, indicating strong molecular interactions. acs.org The tetrazole ring's ability to form multiple hydrogen bonds is a key feature in its molecular recognition by protein targets, as seen in its interaction with β-lactamase, where it can form an extended hydrogen bonding network with surrounding amino acid residues. nih.gov

Receptor Interaction Studies

The interaction of tetrazole derivatives with various cellular receptors has been explored, often using computational methods to predict binding affinities and modes. Molecular docking studies have investigated the binding of 5-substituted 1H-tetrazole derivatives to the CSNK2A1 receptor, with one dimethoxyphenyl derivative showing a strong binding energy of -6.8687 kcal/mol. nih.gov This suggests a potential mechanism for the observed antitumor activity of these compounds. nih.gov

In the field of antimicrobials, the interaction between tetrazole derivatives and bacterial targets has been modeled. For example, the binding interactions with the DNA gyrase of E. coli have been studied, with some compounds showing favorable binding affinities, suggesting this as a potential mechanism of their antibacterial action. uobaghdad.edu.iq The ability of the tetrazole ring to act as a stabilizer for negative charges through delocalization is an important property for the interaction between the ligand and its acceptor site on a receptor. uobaghdad.edu.iq

In vitro Profiling of Antimicrobial Properties of Tetrazole Derivatives

A significant body of research has focused on the in vitro antimicrobial properties of tetrazole derivatives against a wide spectrum of pathogens, including both Gram-positive and Gram-negative bacteria and various fungal species.

Numerous studies have synthesized novel tetrazole derivatives and evaluated their efficacy by determining their Minimum Inhibitory Concentration (MIC). For example, N-ribofuranosyl tetrazole derivatives have demonstrated potent antibacterial activity, with compounds 1c and 5c showing MIC values of 15.06 μM and 13.37 μM, respectively, against E. coli and S. aureus. acs.org In another study, novel imide-tetrazoles exhibited excellent activity against Gram-positive Staphylococci, with MICs in the range of 0.1–3.2 μg/mL, and were also effective against Gram-negative rods like E. coli and P. aeruginosa. nih.gov

Benzimidazole-tetrazole derivatives have also shown significant promise. Compounds synthesized via green chemistry methods were particularly effective against Enterococcus faecalis, with MIC values as low as 1.2 μg/mL, and also showed strong efficacy against Candida albicans. ajgreenchem.com The antimicrobial activity of saccharin-tetrazolyl analogs was found to be pH-dependent, with strong activity observed in acidic mediums (pH 4.0), with MIC values ranging from 0.98 to 125 µg/mL against Gram-positive strains. nih.gov

| Derivative Type | Microbial Strain | MIC (μg/mL) | Reference |

| Benzimidazole-tetrazole (e1) | Enterococcus faecalis | 1.2 | ajgreenchem.com |

| Benzimidazole-tetrazole (b1) | Enterococcus faecalis | 1.3 | ajgreenchem.com |

| Benzimidazole-tetrazole (e1) | Candida albicans | 4.3 | ajgreenchem.com |

| Imide-tetrazole (1, 2, 3) | Staphylococcus aureus (clinical) | 0.8 | nih.gov |

| Imide-tetrazole (1, 2, 3) | Staphylococcus epidermidis (clinical) | 0.8 | nih.gov |

| Imide-tetrazole (1) | E. coli | 0.4 | nih.gov |

| N-Mannich Base (1b) | S. aureus | 4 | nih.gov |

| N-Mannich Base (1b) | C. albicans | 8 | nih.gov |

| N-Ribofuranosyl tetrazole (1c) | E. coli | 15.06 (μM) | acs.org |

| N-Ribofuranosyl tetrazole (5c) | S. aureus | 13.37 (μM) | acs.org |

Research on Anti-inflammatory Potential through Mechanistic and In Vitro Studies

The anti-inflammatory potential of tetrazole derivatives has been extensively investigated, with many studies focusing on their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes (COX-1 and COX-2) are key mediators in the inflammatory pathway, responsible for the synthesis of prostaglandins.

Several series of novel tetrazole-based compounds have been designed as selective COX-2 inhibitors. msa.edu.egnih.gov By replacing the sulfonamide group in celecoxib (B62257) with a tetrazole ring, researchers have developed derivatives with potent in vitro COX-2 inhibitory activity, with some compounds showing IC50 values as low as 0.039 μM. msa.edu.egcu.edu.eg These derivatives often exhibit high selectivity for COX-2 over COX-1, with selectivity index (SI) values significantly higher than reference drugs like celecoxib. msa.edu.egcu.edu.eg For example, certain trimethoxy derivatives achieved superior COX-2 selectivity index values ranging from 297.67 to 317.95. msa.edu.eg

The mechanism of anti-inflammatory action also involves the modulation of pro-inflammatory cytokines. Studies have shown that active tetrazole derivatives can significantly inhibit the production of prostaglandin (B15479496) E2 (PGE2) and decrease the serum levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in in vivo models, further confirming their anti-inflammatory effects at a molecular level. msa.edu.egresearchgate.net

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| 3b | 11.25 | 0.065 | 173.08 | msa.edu.eg |

| 3c | 11.61 | 0.039 | 297.67 | msa.edu.eg |

| 4b | 12.33 | 0.051 | 241.76 | msa.edu.eg |

| 4c | 12.50 | 0.040 | 312.50 | msa.edu.eg |

| 5b | 12.87 | 0.048 | 268.13 | msa.edu.eg |

| 5c | 12.50 | 0.039 | 317.95 | msa.edu.eg |

| 7c | 3.89 | 0.23 | 16.91 | researchgate.net |

| Celecoxib (Reference) | 12.70 | 0.045 | 282.22 | msa.edu.eg |

Exploration of Antitumor Activities via In Vitro Mechanistic Investigations

The tetrazole scaffold has emerged as a promising framework in the design of novel anticancer agents. nih.gov In vitro studies have demonstrated that various tetrazole derivatives exhibit significant cytotoxic activity against a range of human cancer cell lines.

The mechanisms underlying these antitumor effects are diverse. Molecular docking studies have suggested that some derivatives may act as multi-drug resistance modulators by interacting with the ATP binding site of P-glycoprotein. nih.gov Others are predicted to bind to and potentially inhibit enzymes like CSNK2A1, which is involved in cell growth and proliferation. nih.gov

Several studies have quantified the cytotoxic effects of newly synthesized tetrazole derivatives. For example, a series of tetrazole-linked benzochromenes showed potent activity against MCF-7 (breast), Caco-2 (colorectal), HeLa (cervical), and SKBR-3 (breast) cancer cell lines, with IC50 values in the range of 15-33 μM. nih.gov Another study involving N-Mannich base derivatives of tetrazole found compounds that were extremely active against HepG2 (liver), MCF-7, and HeLa cell lines. nih.gov The antitumor activity of a 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile derivative against the A431 epidermoid carcinoma cell line has also been highlighted. nih.gov These findings underscore the potential of tetrazole-based compounds as leads for the development of new anticancer agents. nih.gov

| Derivative Type | Cancer Cell Line | IC50 (μM) | Reference |

| Tetrazole-benzochromene (3d) | MCF-7 | 15.21 ± 0.08 | nih.gov |

| Tetrazole-benzochromene (3e) | HeLa | 17.54 ± 0.11 | nih.gov |

| Tetrazole-benzochromene (3f) | SKBR-3 | 19.33 ± 0.06 | nih.gov |

| N-Mannich Base (2a) | HepG2 | 1.95 ± 0.11 | nih.gov |

| N-Mannich Base (2b) | MCF-7 | 3.90 ± 0.09 | nih.gov |

| 5-substituted 1H-tetrazole (4c) | A431 | 15.6 | nih.gov |

| 5-substituted 1H-tetrazole (4c) | HCT116 | 31.2 | nih.gov |

Antioxidant Activity Studies of Tetrazole-Based Compounds

The investigation into the antioxidant properties of tetrazole-based compounds has revealed that the tetrazole nucleus is a versatile scaffold for developing new antioxidant agents. Various studies have demonstrated that derivatives of tetrazole can exhibit significant radical scavenging activity, which is a key indicator of antioxidant potential. researchgate.net These studies often involve the synthesis of novel tetrazole derivatives and their subsequent evaluation using in vitro antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. doaj.orgcentralasianstudies.org

Research has shown that the antioxidant capacity of tetrazole derivatives can be influenced by the nature and position of substituents on the tetrazole ring or associated structures. For instance, a study on novel tetrazole derivatives synthesized from Schiff bases reported that some compounds displayed notable antioxidant activity, with one particular derivative, compound Y12, showing excellent properties comparable to the standard antioxidant, ascorbic acid. centralasianstudies.orgcentralasianstudies.org This compound exhibited the highest scavenging activity (103.4%) at a concentration of 7.8125 µg/mL. centralasianstudies.orgcentralasianstudies.org Another study focusing on tetrazole derivatives synthesized from quinaldic acid also confirmed that the synthesized compounds possess significant antioxidant activities, making them promising candidates for further pharmaceutical development.

The mechanism of antioxidant action is often attributed to the ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals. The structural features of the synthesized tetrazoles, confirmed through techniques like FT-IR and NMR spectroscopy, are crucial in determining their biological and antioxidant efficacy. The findings from these non-clinical studies underscore the potential of the tetrazole scaffold in the discovery of new compounds with antioxidant properties. researchgate.net

| Compound Series | Assay Method | Key Findings | Reference |

|---|---|---|---|

| Tetrazole derivatives from Schiff bases (Y8-Y14) | DPPH Radical Scavenging | Compound Y12 showed the highest scavenging activity (103.4% at 7.8125 µg/mL), comparable to ascorbic acid. | centralasianstudies.orgcentralasianstudies.org |

| Tetrazole derivatives from quinaldic acid | DPPH Radical Scavenging | Several synthesized compounds demonstrated significant antioxidant activity. | researchgate.net |

| Imidazo[1,2-a]pyridine-linked tetrazoles (C6, C7) | DPPH Radical Scavenging | The antioxidant activities of the synthesized compounds ranged from good to medium. | researchgate.net |

| Monosubstituted and 1,5-disubstituted tetrazoles (S1-S10) | DPPH Radical Scavenging | Compound S10, a 1,5-disubstituted derivative, exhibited the highest value as a radical scavenger among the tested compounds. | doaj.orgresearchgate.net |

Evaluation of the Tetrazole Moiety as a Carboxylic Acid Bioisostere in Drug Design Research

The tetrazole ring is widely recognized and utilized in medicinal chemistry as a non-classical bioisostere of the carboxylic acid group. tandfonline.comnih.gov Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a key strategy in drug design to enhance a compound's pharmacological profile. researchgate.net The 5-substituted-1H-tetrazole moiety, in particular, is the most frequently used bioisostere for a carboxylic acid functionality. openaccessjournals.com

This substitution is rationalized by the similarities in key physicochemical properties between the two groups. The tetrazole ring's acidity (pKa ≈ 4.5-4.9) is comparable to that of a carboxylic acid (pKa ≈ 4.2-4.4). researchgate.net Furthermore, the tetrazole anion has a similar size, planar geometry, and delocalized charge distribution to the carboxylate anion, allowing it to engage in similar electrostatic and hydrogen bonding interactions with biological targets. researchgate.netopenaccessjournals.com

One of the primary advantages of replacing a carboxylic acid with a tetrazole is the improvement in metabolic stability. tandfonline.com The tetrazole ring is generally resistant to metabolic degradation, whereas carboxylic acids can be susceptible to various metabolic transformations in the liver. tandfonline.comresearchgate.net This enhanced stability can lead to a prolonged half-life of the drug. researchgate.net Additionally, the tetrazole group is typically more lipophilic than a carboxylic acid, which can improve membrane permeability and oral bioavailability. tandfonline.comresearchgate.net This strategy has been successfully employed in numerous marketed drugs across various therapeutic areas, including antihypertensives like Losartan and Valsartan, where the tetrazole group is crucial for their activity as angiotensin II receptor antagonists. tandfonline.comopenaccessjournals.comnih.gov

However, the success of this bioisosteric replacement is case-dependent. researchgate.net While tetrazoles can improve binding affinity due to stronger hydrogen bonding capabilities, they can also sometimes lead to lower permeability despite being more hydrophobic. openaccessjournals.com Therefore, the decision to use a tetrazole as a carboxylic acid surrogate is a careful consideration in the lead optimization process, aiming to balance potency, selectivity, and pharmacokinetic properties. researchgate.netrug.nl

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Rationale for Bioisosteric Replacement |

|---|---|---|---|

| Acidity (pKa) | ~4.2 - 4.4 | ~4.5 - 4.9 | Similar acidity allows for comparable ionic interactions with receptors at physiological pH. researchgate.netcambridgemedchemconsulting.com |

| Geometry | Planar | Planar | Similar spatial arrangement helps maintain the necessary conformation for receptor binding. openaccessjournals.com |

| Metabolic Stability | Susceptible to metabolic transformations | Generally resistant to metabolic degradation | Increases drug half-life and metabolic stability. tandfonline.comresearchgate.net |

| Lipophilicity | Less lipophilic | More lipophilic | Can improve membrane permeability and absorption. tandfonline.comresearchgate.net |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor | Can form strong interactions with target proteins, sometimes stronger than the carboxylate. openaccessjournals.com |

Computational Chemistry and Theoretical Studies of 5 Amino 1h Tetrazol 1 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of (5-amino-1H-tetrazol-1-yl)acetic acid. Methods like Density Functional Theory (DFT) are frequently employed to understand the distribution of electrons within the molecule, which in turn governs its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For substituted tetrazoles, these calculations help in understanding how different functional groups influence the electronic properties of the tetrazole ring.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the delocalization of electron density and the nature of bonding within the molecule. For instance, in related compounds like 1-vinyl-5-amino-1H-tetrazole, NBO analysis has been used to explain the planarity of the amino group with the tetrazole ring and the shorter exocyclic C-N bond length, indicating significant electron delocalization. researchgate.net Such analyses for this compound would reveal the interactions between the acetic acid moiety, the amino group, and the tetrazole ring.

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The amino group and tetrazole ring are likely primary contributors, influencing its role as a nucleophile or in charge-transfer interactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The carboxylic acid group and the tetrazole ring system would be the main regions for accepting electrons, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap would suggest a balance of stability and reactivity, making it a versatile chemical building block. |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Reveals the electrophilic and nucleophilic centers, predicting sites for intermolecular interactions like hydrogen bonding. |

Note: The values in this table are illustrative and would be quantified by specific DFT calculations (e.g., using B3LYP functional with a suitable basis set).

Molecular Modeling and Docking Studies for Potential Biological Targets

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule, like this compound, with a biological target, typically a protein or enzyme. These studies are crucial in drug discovery for identifying potential therapeutic applications.

The process involves generating a 3D model of the compound and "docking" it into the binding site of a target protein. The docking algorithm then predicts the preferred orientation of the molecule in the binding site and calculates a binding affinity or docking score, which estimates the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction.

For substituted 1H-tetrazole derivatives, molecular docking studies have been performed to explore their potential as inhibitors for various enzymes. For example, derivatives have been docked against the CSNK2A1 receptor, with some showing significant binding energies, suggesting potential anticancer activity. nih.govresearchgate.net Other studies have identified potential interactions with targets relevant to antibacterial and antioxidant activities. nih.gov

For this compound, docking studies could explore its potential to bind to targets where its structural features—a carboxylic acid bioisostere (the tetrazole ring), a hydrogen-bonding amino group, and a flexible acetic acid side chain—can be accommodated. Potential targets could include enzymes involved in metabolic pathways or signaling cascades.

Table 2: Example of a Hypothetical Molecular Docking Result

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Interaction Type |

|---|---|---|---|---|

| Casein Kinase 2 alpha (CSNK2A1) | 3QZ1 | -6.5 | Lys68, Val116, Asp175 | Hydrogen bonds, van der Waals interactions |

Note: This table presents hypothetical data to illustrate the type of information generated from a molecular docking study.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR).

By calculating the harmonic vibrational frequencies, a theoretical infrared spectrum can be generated. pnrjournal.com This calculated spectrum can then be compared with the experimental spectrum to assign specific vibrational modes to the observed absorption bands. For instance, calculations can help distinguish the characteristic stretching vibrations of the N-H (amino group), O-H (carboxylic acid), C=O, and the various C-N and N-N bonds within the tetrazole ring. In a study on the related (tetrazol-5-yl)acetic acid, frequency calculations using the B3LYP/6-311++G(2d,2p) level of theory were performed on model tetramers to help analyze the FTIR spectra of the crystalline sample. nih.gov

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). pnrjournal.com These theoretical chemical shifts, when compared to experimental data, provide a robust method for structure verification and assignment of signals to specific atoms in the molecule.

Table 3: Predicted Vibrational Frequencies and Their Assignments

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch | ~3400 | (Broad) | Carboxylic acid hydroxyl group |

| N-H stretch | ~3300, ~3200 | (Sharp) | Asymmetric and symmetric stretch of the amino group |

| C=O stretch | ~1720 | (Strong) | Carboxylic acid carbonyl group |

| C=N/N=N stretch | ~1650-1400 | (Multiple bands) | Tetrazole ring vibrations |

Note: Frequencies are approximate and would be determined from specific calculations. A scaling factor is often applied to calculated frequencies to better match experimental values.

Conformational Landscape and Tautomeric Preference Modeling

This compound can exist in different spatial arrangements (conformers) and as different structural isomers (tautomers). Computational modeling is essential for exploring this conformational landscape and determining the relative stabilities of different forms.

The flexibility of the acetic acid side chain allows for rotation around the C-C and C-N single bonds, leading to various conformers. Potential energy surface (PES) scans can be performed by systematically changing the dihedral angles of these bonds to locate energy minima, which correspond to stable conformers.

Furthermore, tetrazoles can exist in different tautomeric forms depending on the position of the hydrogen atom on the tetrazole ring. For this compound, the primary tautomers would be the 1H- and 2H- forms of the tetrazole ring, along with potential tautomers involving the amino group (the imino form). Quantum chemical calculations can predict the relative energies of these tautomers, indicating which form is likely to be the most stable in the gas phase or in solution. For the related (tetrazol-5-yl)-acetic acid, it was found that it can adopt both 1H and 2H tautomeric modifications, and theoretical calculations helped to determine the most stable conformers for each. researchgate.net

Table 4: Relative Energies of Tautomers/Conformers

| Tautomer/Conformer | Description | Relative Energy (kJ/mol) | Predicted Population (%) at 298 K |

|---|---|---|---|

| 1H-Tautomer, Conformer A | Acetic acid chain in an extended conformation. | 0.00 | High |

| 1H-Tautomer, Conformer B | Acetic acid chain in a folded conformation. | 5.2 | Moderate |

| 2H-Tautomer, Conformer C | H on N2 of the ring, extended side chain. | 12.5 | Low |

| Imino Tautomer | Double bond between the ring carbon and exocyclic nitrogen. | > 25 | Very Low |

Note: This table is illustrative. The actual relative energies and populations would be determined by high-level quantum chemical calculations (e.g., MP2 or CCSD(T)) and statistical thermodynamics.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid and its derivatives will increasingly prioritize green and sustainable chemistry principles to enhance efficiency, reduce environmental impact, and improve safety. jchr.orgbohrium.com Current methods for tetrazole synthesis often rely on the [3+2] cycloaddition of azides with nitriles, which can involve hazardous reagents like hydrazoic acid or harsh reaction conditions. nih.govrsc.orgscielo.org.za

Future research should focus on several key areas:

Multicomponent Reactions (MCRs): MCRs offer a significant advancement toward clean and atom-economical synthesis by combining three or more reactants in a single step, thereby reducing waste and simplifying procedures. nih.govbohrium.comresearchgate.net Exploring novel MCR pathways, such as Ugi-azide reactions, could provide direct access to complex derivatives of this compound. nih.govresearchgate.net

Advanced Catalytic Systems: There is a growing interest in using nanomaterials as highly efficient and reusable catalysts for tetrazole synthesis due to their high surface-area-to-volume ratio and ease of modification. rsc.org Research into novel nanocatalysts, such as those based on magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-APTES-TFA) or nano-TiCl₄.SiO₂, could lead to milder reaction conditions and improved yields. rsc.orgscielo.org.za Furthermore, the development of homogeneous catalysts, like specific cobalt(II) complexes, that are effective under mild conditions presents a promising avenue. jchr.orgacs.org

Green Solvents and Conditions: The replacement of traditional volatile organic solvents with greener alternatives is crucial. jchr.org Studies utilizing deep eutectic solvents or even solvent-free conditions have shown promise for tetrazole synthesis, offering benefits such as enhanced reaction rates and simplified product isolation. rsc.orgresearchgate.net The use of alternative energy sources like microwave irradiation or sonochemistry could further contribute to developing more efficient and environmentally friendly protocols. bohrium.com

| Catalyst Type | Examples | Key Advantages | References |

|---|---|---|---|

| Nanomaterials | Fe₃O₄@tryptophan@Ni, nano-TiCl₄.SiO₂ | High efficiency, easy recovery, reusability, thermal stability. | rsc.orgscielo.org.za |

| Homogeneous Metal Complexes | Copper (II) and Cobalt (II) complexes | High yields under mild conditions, avoids toxic reagents. | jchr.orgacs.org |

| Heterogeneous Catalysts | Natrolite zeolite | Environmentally benign, low cost, easy separation. | rsc.org |

Rational Design of this compound Derivatives with Tuned Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of new molecules with specific, pre-determined properties. iitkgp.ac.inresearchgate.net This approach is particularly valuable in the field of tetrazole chemistry for developing both advanced energetic materials and novel pharmaceutical agents. iitkgp.ac.inresearchgate.netcdnsciencepub.com

For this compound, future research will leverage computational screening to design derivatives with tailored characteristics:

Energetic Materials: The high nitrogen content and positive enthalpy of formation of the tetrazole ring make it a key component in high-energy materials. researchgate.net By computationally modeling derivatives of this compound, researchers can predict key energetic properties. Introducing specific functional groups can tune these properties significantly. For example, adding nitro (–NO₂) groups generally increases the heat of formation and density, leading to higher detonation velocities and pressures. iitkgp.ac.inresearchgate.net Other groups like N-oxides or azido (B1232118) groups can also enhance energetic performance. bohrium.comrsc.org

Pharmaceutical Applications: The tetrazole ring is often used as a bioisostere for the carboxylic acid group in drug design, as it possesses a similar pKa and planar structure, which can improve metabolic stability and membrane permeability. acs.orgnumberanalytics.com Rational design can be used to modify the acetic acid side chain or the amino group to optimize interactions with biological targets, such as enzymes or receptors. nih.govchemistryjournals.net Computational docking studies can predict the binding affinity of designed derivatives, streamlining the discovery of new therapeutic candidates. nih.gov

| Functional Group | Target Application | Predicted Effect on Properties | References |

|---|---|---|---|

| Nitro (–NO₂) | Energetic Materials | Increases heat of formation, density, detonation velocity, and pressure. | iitkgp.ac.inresearchgate.net |

| Hydroxyl (N–OH) | Energetic Materials | Improves oxygen balance and density, enhancing performance. | cdnsciencepub.com |

| Azido (–N₃) | Energetic Materials | Contributes to high nitrogen content and endothermic values. | rsc.org |

| Schiff Bases (–N=CH–Ar) | Pharmaceuticals | Can confer cytotoxic, antimicrobial, or anti-inflammatory activity. | ajol.info |

Application of Advanced Characterization Techniques in Tetrazole Research

A thorough understanding of the structure and properties of novel this compound derivatives is contingent upon the application of sophisticated characterization techniques. While standard methods like FT-IR, ¹H and ¹³C NMR, and mass spectrometry are routine, future research will benefit from more advanced and specialized analytical tools. jchr.org

Multinuclear NMR Spectroscopy: Expanding beyond ¹H and ¹³C NMR, the use of ¹⁴N and ¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen-rich tetrazole ring. rsc.org This is crucial for distinguishing between isomers (e.g., 1,5- and 2,5-disubstituted tetrazoles) and for understanding the electronic effects of different substituents. core.ac.uk

Two-Dimensional NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) are powerful for unambiguously assigning proton and carbon signals, which is especially important for complex derivatives. mdpi.com

Single-Crystal X-ray Diffraction: This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govrsc.org Such data is invaluable for validating computational models and understanding crystal packing, which influences properties like density and stability in energetic materials.

In-situ Spectroscopic Monitoring: To better understand reaction mechanisms and kinetics, the use of in-situ monitoring techniques is essential. For instance, coupling infrared spectroscopy with matrix isolation techniques allows for the trapping and characterization of highly reactive intermediates generated during photochemical or thermal decomposition processes. uc.pt

Deeper Mechanistic Understanding of Molecular Interactions and Reactivity

A fundamental, mechanistic understanding of the reactivity of this compound is critical for controlling reaction outcomes and designing new synthetic pathways. The reactivity of tetrazoles is complex, influenced by the unique electronic nature of the four-nitrogen ring, the position and electronic properties of substituents, and reaction conditions. numberanalytics.com

Future research should aim to elucidate:

Reaction Pathways: Investigating the detailed mechanisms of key reactions, such as cycloadditions, multicomponent reactions, and N-substitution, is essential. researchgate.netnumberanalytics.com For example, understanding the factors that control regioselectivity in alkylation reactions—determining whether substitution occurs at the N1 or N2 position—is a long-standing challenge that dictates the properties of the final product. core.ac.uk

Reactive Intermediates: The decomposition of tetrazoles, whether through heat or light, can proceed through various reactive intermediates like nitrilimines or nitrenes. uc.pttsijournals.com Identifying and characterizing these transient species is key to understanding degradation pathways and improving the stability of tetrazole-based compounds.